molecular formula C15H22N2O2 B12435015 Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate CAS No. 771583-44-9

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate

Cat. No.: B12435015
CAS No.: 771583-44-9
M. Wt: 262.35 g/mol
InChI Key: WBYVPWGQUZNKON-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The reaction conditions are typically mild and functional group tolerant .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted piperidine derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are investigated for their potential pharmacological activities, including their use as inhibitors for specific enzymes and receptors . In the industry, these compounds are used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate involves its interaction with molecular targets and pathways in the body. Piperidine derivatives often act on specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Properties

CAS No.

771583-44-9

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-11,16H2,1H3

InChI Key

WBYVPWGQUZNKON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

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